N'-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzenesulfonyl group, and a piperidinyl group
Preparation Methods
The synthesis of N’-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with a sulfonyl chloride to introduce the methoxybenzenesulfonyl group.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperidinyl intermediate.
Coupling with ethanediamide: The final step involves the coupling of the intermediate with ethanediamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N’-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an inhibitor or activator of specific pathways.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:
N’-(4-fluorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: This compound has a similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound also contains a fluorophenyl group but has different substituents and a different overall structure.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-17-9-11-18(12-10-17)32(29,30)26-15-5-4-6-16(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,16H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVJZWCJZZKPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.